1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone
Description
1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone is a pyridinone derivative featuring a 3,4-dichlorobenzyl group at the N1 position and a 4-methylpiperazine carboxamide substituent at the C5 position. Its structural complexity arises from the combination of a heterocyclic pyridinone core, halogenated aromatic substituents, and a piperazine-derived moiety.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5-(4-methylpiperazine-1-carbonyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2/c1-21-6-8-22(9-7-21)18(25)14-3-5-17(24)23(12-14)11-13-2-4-15(19)16(20)10-13/h2-5,10,12H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNJQMHULUVTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone typically involves multiple steps, starting with the formation of the pyridinone core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of different substituted pyridinones or piperazines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridinone Derivatives
Structural Insights :
- Halogenated Benzyl Groups : The 3,4-dichlorobenzyl group in the target compound enhances lipophilicity compared to the 4-chlorobenzyl analog (Table 1, Row 2) or 2,4-dichlorobenzyl derivatives (Row 3). This may influence membrane permeability and target binding .
- Piperazine vs. Triazole Substituents : The 4-methylpiperazine carboxamide group (target compound) likely improves solubility and metabolic stability compared to triazole-sulfanyl substituents (Row 3), which are more rigid and may reduce bioavailability .
Functional and Pharmacological Comparisons
- Bioactivity: Pyridinones with piperazine substituents (e.g., target compound) are frequently explored for CNS activity due to piperazine’s ability to cross the blood-brain barrier. In contrast, triazole-sulfanyl derivatives (Table 1, Row 3) are more commonly associated with antimicrobial applications .
- Metabolic Stability: The 3,4-dichlorobenzyl group may confer resistance to oxidative metabolism compared to non-halogenated analogs, extending half-life .
Biological Activity
1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone, with the CAS number 338781-34-3, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound's molecular formula is with a molecular weight of 380.27 g/mol. Key physical properties include:
- Boiling Point : 579.5 ± 50.0 °C (predicted)
- Density : 1.374 ± 0.06 g/cm³ (predicted)
- pKa : 6.79 ± 0.10 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmitter activity and contributing to its pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have demonstrated that it possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Potential : Preliminary studies indicate that the compound may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits specific kinases |
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study :
- Cancer Cell Line Study :
- Enzyme Interaction Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
